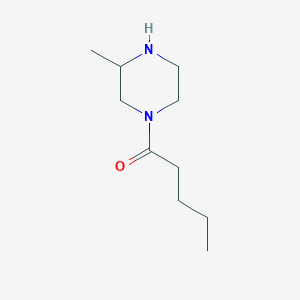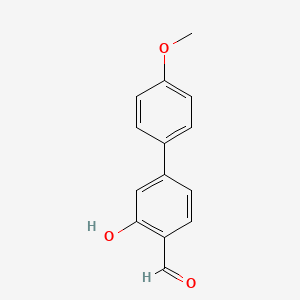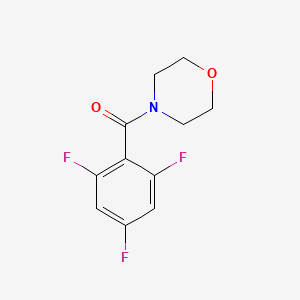
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
Vue d'ensemble
Description
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a brominated pyridine derivative with a methoxyphenyl substituent.
Méthodes De Préparation
The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which is employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may also utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxyphenyl group can be oxidized or reduced under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of materials with specific luminescent properties.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can be compared with other brominated pyridine derivatives, such as:
3-Bromo-5-(4-methoxyphenyl)pyridine: Similar in structure but lacks the methyl group on the pyridine ring.
3-Bromo-5-(4-methylphenyl)pyridine: Similar but has a methyl group instead of a methoxy group on the phenyl ring.
Propriétés
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFAAKOWUXSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)


![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)




phenyl](hydroxy)boranyl}oxy)borinic acid](/img/structure/B6334581.png)





